molecular formula C14H14N2O3S B3167557 N-(3-acetylphenyl)-4-aminobenzenesulfonamide CAS No. 92192-05-7

N-(3-acetylphenyl)-4-aminobenzenesulfonamide

Cat. No.: B3167557
CAS No.: 92192-05-7
M. Wt: 290.34 g/mol
InChI Key: GLQRCAIHYINMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-aminobenzenesulfonamide is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(3-acetylphenyl)-4-aminobenzenesulfonamide derivatives have been studied for their inhibition of carbonic anhydrase, an enzyme involved in many physiological processes. A study by Zaib et al. (2014) found that certain derivatives effectively inhibited the bovine erythrocyte carbonic anhydrase isoform II, with inhibition constants ranging from 0.011-17.1 µM. This suggests potential applications in treating conditions where carbonic anhydrase activity is a factor (Zaib et al., 2014).

Anti-inflammatory Properties

Research by Salem et al. (2017) explored 4-aminobenzenesulfonamide conjugates of ibuprofen and indomethacin, revealing that these compounds maintained significant anti-inflammatory activity in an in vivo rat model. This indicates the potential use of this compound derivatives in developing new anti-inflammatory agents (Salem et al., 2017).

Synthesis and Characterization

The synthesis and structural characterization of this compound derivatives are crucial for understanding their properties and potential applications. A study by Naganagowda and Petsom (2011) detailed the synthesis of 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide, demonstrating the diversity of compounds that can be synthesized and their potential for varied applications (Naganagowda & Petsom, 2011).

Solubility and Thermodynamics

Understanding the solubility and thermodynamic properties of these compounds is essential for their practical application. Asadi et al. (2020) investigated the solubility of 4-aminobenzenesulfonamide in various solvents, providing insights into its physical properties and potential applications in different solvent environments (Asadi et al., 2020).

Antibacterial Studies

Patel et al. (2010) studied sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid, including their antibacterial activities. This research suggests the role of this compound derivatives in developing new antibacterial agents (Patel et al., 2010).

Properties

IUPAC Name

N-(3-acetylphenyl)-4-aminobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQRCAIHYINMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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